LY3009120 targets a critical cell signaling pathway known as the RAS-RAF-MEK-MAPK pathway [1]. This pathway plays a key role in regulating cell growth and proliferation. Mutations within this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma [1].
The compound acts as a kinase inhibitor, specifically targeting proteins called RAF kinases within the pathway [1]. Inhibiting these kinases disrupts the signaling cascade, ultimately leading to the suppression of cancer cell growth.
[1] Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF V600E melanoma. ()